2,3-Dimethylbenzofuran-6-ol
CAS No.:
Cat. No.: VC14190116
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O2 |
|---|---|
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | 2,3-dimethyl-1-benzofuran-6-ol |
| Standard InChI | InChI=1S/C10H10O2/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5,11H,1-2H3 |
| Standard InChI Key | QUQGVSBHQVNHKL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C1C=CC(=C2)O)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2,3-Dimethylbenzofuran-6-ol (C₁₀H₁₀O₂) belongs to the benzofuran class, distinguished by a hydroxyl group at the 6-position and methyl substituents at the 2- and 3-positions. Its structure contrasts with dihydrobenzofuran derivatives, such as 3,3-dimethyl-2,3-dihydrobenzofuran-6-ol (C₁₀H₁₂O₂), which feature a saturated furan ring . The unsaturated benzofuran core in 2,3-Dimethylbenzofuran-6-ol contributes to its aromaticity and reactivity.
Table 1: Comparative Molecular Properties of Related Benzofuran Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2,3-Dimethylbenzofuran-6-ol | C₁₀H₁₀O₂ | 162.19 | 2-CH₃, 3-CH₃, 6-OH |
| 3,3-Dimethyl-2,3-dihydrobenzofuran-6-ol | C₁₀H₁₂O₂ | 164.20 | 3-CH₃ (saturated ring), 6-OH |
| 2,3-Dimethylbenzofuran | C₁₀H₁₀O | 146.19 | 2-CH₃, 3-CH₃ |
Synthetic Methodologies
Hydrogenation-Based Synthesis
A closely related compound, 3,3-dimethyl-2,3-dihydrobenzofuran-6-ol, is synthesized via catalytic hydrogenation of 6-(benzyloxy)-3,3-dimethyl-2,3-dihydrobenzofuran using palladium on charcoal (Pd/C) under 40 psi hydrogen pressure . This method achieves a 74% yield, suggesting adaptability for synthesizing 2,3-Dimethylbenzofuran-6-ol by modifying precursor substituents.
Reaction Scheme:
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Precursor Preparation: Introduce protective groups (e.g., benzyloxy) to the hydroxyl position to prevent undesired side reactions.
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Cyclization: Employ acid-catalyzed conditions (e.g., polyphosphoric acid) to form the benzofuran core.
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Deprotection: Remove protective groups via hydrogenolysis or acidic hydrolysis to yield the final product.
Radical Cyclization Approaches
Free radical cascades offer an alternative route, leveraging intermediates such as quinone methides. For example, dimethyldioxirane (DMD)-mediated oxidation of substituted benzofurans enables [2+2] cycloadditions, a strategy that could be adapted for hydroxylated derivatives.
Industrial and Research Applications
Flavor and Fragrance Industry
Methylated benzofurans contribute smoky, phenolic notes to fragrances. The hydroxyl group in 2,3-Dimethylbenzofuran-6-ol may enhance solubility, making it suitable for aqueous formulations .
Material Science
Benzofuran derivatives serve as precursors for conductive polymers. The electron-rich furan ring and hydroxyl group could facilitate π-π stacking in organic semiconductors.
Challenges and Future Directions
Synthetic Optimization
Current methods for related compounds rely on multi-step protocols with moderate yields. Future work should explore one-pot syntheses and greener catalysts to improve efficiency .
Biological Profiling
In vivo studies are needed to validate the therapeutic potential of 2,3-Dimethylbenzofuran-6-ol. Computational modeling could predict binding affinities for targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases.
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